

Spectroscopic and Mechanistic Insights into 3-O-Methylellagic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-O-Methylellagic acid

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This technical guide provides an in-depth overview of the spectroscopic data of **3-O-Methylellagic acid**, a naturally occurring phenolic compound with demonstrated antioxidant and antibacterial properties. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a visualization of its proposed mechanisms of action.

Spectroscopic Data of 3-O-Methylellagic Acid

The structural elucidation of **3-O-Methylellagic acid** has been primarily accomplished through NMR and MS techniques. The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra of **3-O-Methylellagic acid** were recorded in deuterated dimethyl sulfoxide (DMSO-d_6). The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for **3-O-Methylellagic Acid** (DMSO-d_6)[1]

Position	¹³ C Chemical Shift (δ)	¹ H Chemical Shift (δ)
1	112.3	7.4 (s)
2	139.6	
3	144.1	
4	112.3	
5	107.4	
6	158.5	
7	136.1	
1'	112.3	7.4 (s)
2'	140.0	
3'	152.0	
4'	112.3	
5'	107.4	
6'	158.7	
7'	139.6	
3-OCH ₃	61.1	4.04 (s)

Data obtained from a 400 MHz spectrometer for ¹H NMR and a 100 MHz spectrometer for ¹³C NMR.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular formula of **3-O-Methylellagic acid** as C₁₅H₈O₈.[\[1\]](#) The predicted monoisotopic mass is 316.0219 Da.[\[2\]](#)

Table 2: Predicted m/z Values for **3-O-Methylellagic Acid** Adducts[\[2\]](#)

Adduct	Predicted m/z
[M+H] ⁺	317.02918
[M+Na] ⁺	339.01112
[M-H] ⁻	315.01462
[M+NH ₄] ⁺	334.05572
[M+K] ⁺	354.98506
[M+H-H ₂ O] ⁺	299.01916
[M+HCOO] ⁻	361.02010
[M+CH ₃ COO] ⁻	375.03575

Experimental Protocols

The following sections detail the methodologies for the spectroscopic analysis of **3-O-Methylellagic acid**.

NMR Spectroscopy

Sample Preparation: A sample of **3-O-Methylellagic acid** is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) for NMR analysis.[\[1\]](#)

Instrumentation and Analysis: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz and 100 MHz spectrometer, respectively.[\[1\]](#) Chemical shifts are reported in ppm relative to the residual solvent peak. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed for complete structural assignment.[\[1\]](#)

Mass Spectrometry

Instrumentation: Mass spectra can be recorded on a Direct MS (Waters, USA) or a similar instrument.[\[1\]](#) For more detailed analysis, a liquid chromatography system coupled with a mass spectrometer (LC-MS) is often used, typically with an electrospray ionization (ESI) source.

LC-MS Parameters (General Protocol for Ellagic Acid Derivatives):

- Ionization Mode: Negative electrospray ionization (ESI-) is often favorable for phenolic compounds.[3]
- Mobile Phase: A gradient of an aqueous solution with a small percentage of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol is commonly used.[4]
- Column: A C18 reversed-phase column is a suitable choice for separation.[3]
- Ion Source Parameters:
 - Nebulizer Pressure: ~3.0 bar[4]
 - Dry Gas Flow: ~8.0 L/min[4]
 - Dry Heater Temperature: ~180 °C[4]
 - Capillary Voltage: ~4500 V[4]

Visualization of Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed antibacterial and antioxidant mechanisms of **3-O-Methylellagic acid**.

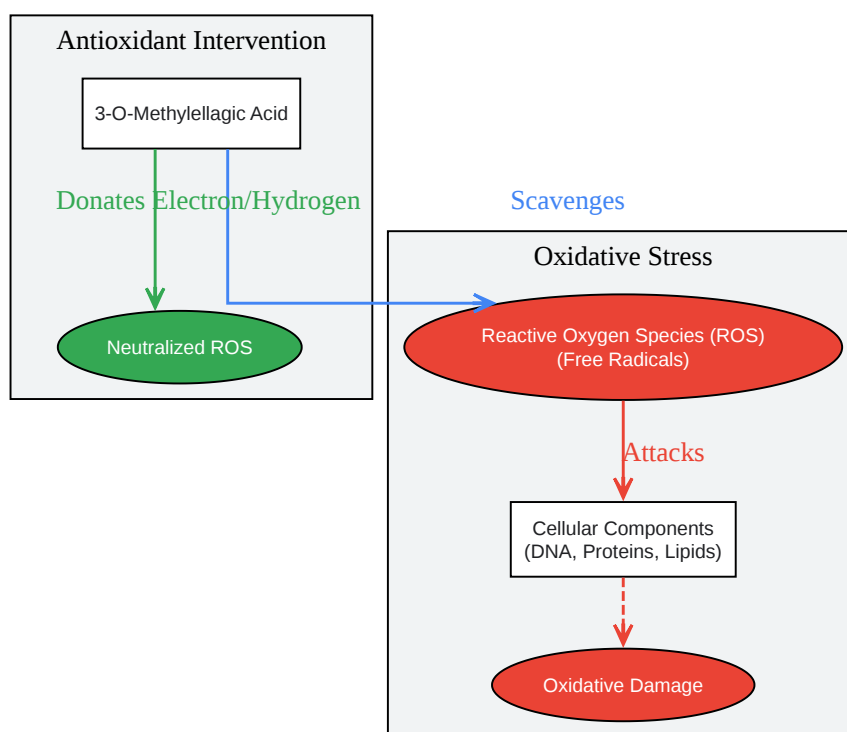
Antibacterial Mechanism



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Caption: Proposed antibacterial mechanism of **3-O-Methylellagic acid**.

Antioxidant Mechanism



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Caption: Proposed antioxidant mechanism of **3-O-Methylellagic acid**.

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